molecular formula C17H23N3O3 B2704008 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1048005-55-5

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No.: B2704008
CAS No.: 1048005-55-5
M. Wt: 317.389
InChI Key: HPKUTCBQAIPCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1048005-55-5) is a synthetic oxobutanoic acid derivative with a molecular weight of 317.4 g/mol and a molecular formula of C 17 H 23 N 3 O 3 . This compound is characterized by a unique substitution pattern, featuring a 2-cyanophenyl group attached via an amide bond at the C4 position and a hexylamino substituent at the C2 position . In scientific research, this structural complexity makes it a candidate for probing enzyme interactions and protein binding dynamics due to the potential for its cyano and amino functional groups to enhance binding affinity . A significant area of investigation is in anticancer research, where similar compounds have demonstrated substantial cytotoxicity. Specific studies have shown promising activity against human cancer cell lines, including an IC 50 of 6.40 µg/mL in MCF-7 breast cancer cells, suggesting its value as a lead compound in oncology drug discovery . The compound's mechanism of action is thought to involve the modulation of specific biological pathways through interaction with molecular targets like enzymes or receptors . It is supplied for research applications only. ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-3-4-7-10-19-15(17(22)23)11-16(21)20-14-9-6-5-8-13(14)12-18/h5-6,8-9,15,19H,2-4,7,10-11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKUTCBQAIPCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves the reaction of 2-cyanophenylamine with hexylamine and a suitable carbonyl compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to modulate biological pathways, making it a candidate for therapeutic applications.

Recent studies have highlighted the anticancer properties of compounds similar to 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. For instance, research indicates significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
This compoundA-54922.09
This compoundMCF-76.40
DoxorubicinA-5499.18
DoxorubicinMCF-715.06

These findings suggest that this compound may inhibit cell viability in a dose-dependent manner, offering potential therapeutic benefits in cancer treatment.

Enzyme Interactions

The unique functional groups within the compound enhance its binding affinity to various enzymes, which can be pivotal in studying enzyme interactions and protein binding dynamics. This aspect is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Industrial Applications

In addition to its research applications, this compound may find use in industrial settings for the production of advanced materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (C2/C4) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound C2: hexylamino; C4: 2-cyanophenyl C₁₇H₂₂N₄O₃ 330.39 High lipophilicity (hexyl chain); potential enzyme inhibition
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid C2: methylidene; C4: 4-acetylphenyl C₁₃H₁₃NO₄ 247.25 Anti-inflammatory, antimicrobial; forms hydrogen-bonded dimers [5]
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid C2: —; C4: 2-ethylphenyl C₁₂H₁₅NO₃ 221.25 Moderate solubility; standard synthetic protocols [8, 10]
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid C2: amino; C4: 2-aminophenyl C₁₀H₁₂N₂O₄ 224.21 Endogenous metabolite; metabolic disease research [6]
(2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid C2: amino; C4: 2-amino-3-hydroxyphenyl C₁₀H₁₂N₂O₄ 224.21 Hydrogen-bonding interactions; stereospecific activity [9]

Functional and Pharmacological Differences

Lipophilicity and Bioavailability: The hexylamino group in the target compound significantly increases lipophilicity compared to shorter-chain substituents (e.g., ethyl or methyl groups in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the methylidene group in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid introduces rigidity and planar geometry, favoring crystal packing via O–H∙∙∙O hydrogen bonds .

This contrasts with the electron-donating 4-acetylphenyl group in , which may stabilize resonance structures in amide bonds. The 2-aminophenyl substituent in 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid enables dual hydrogen-bond donor capacity, making it a candidate for metabolic pathway modulation .

Biological Activities: Compounds with acetylphenyl () or hydroxyphenyl () groups exhibit anti-inflammatory and antimicrobial activities, attributed to their ability to disrupt bacterial membranes or inhibit cyclooxygenase enzymes.

Biological Activity

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both cyano and amino functional groups, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C17_{17}H23_{23}N3_3O3_3
  • Molecular Weight : 317.4 g/mol
  • CAS Number : 1048005-55-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with hexylamine and a suitable carbonyl compound under controlled conditions. Common solvents include ethanol and methanol, with acid or base catalysts facilitating the formation of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano and amino groups enhance binding affinity, which may modulate various biological pathways. This interaction is crucial for its potential applications in pharmacology and biochemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related compounds demonstrated IC50_{50} values in the low micromolar range against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines .

CompoundCell LineIC50_{50} (µg/mL)
4hA-54922.09
4hMCF-76.40
DoxorubicinA-5499.18
DoxorubicinMCF-715.06

These findings suggest that similar compounds may offer therapeutic benefits in cancer treatment by inhibiting cell viability in a dose-dependent manner .

Mechanism of Antioxidant Activity

In addition to anticancer properties, the compound's structure may confer antioxidant activity. Studies have shown that compounds with similar functional groups can scavenge free radicals effectively, suggesting that this compound could be explored for its potential antioxidant effects in biological systems .

Research Applications

The compound has several promising applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing new pharmaceuticals.
  • Biological Studies : It can be utilized in assays to study enzyme interactions and protein binding.
  • Material Science : The unique properties of this compound make it suitable for developing advanced materials with specific characteristics .

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